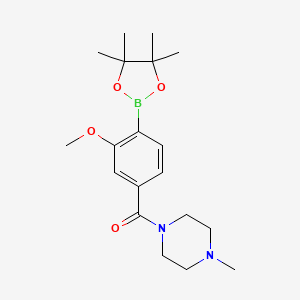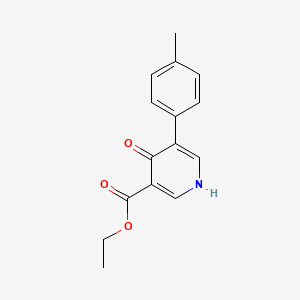![molecular formula C10H18O3 B1406493 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 131206-74-1](/img/structure/B1406493.png)
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol
Übersicht
Beschreibung
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol is a clear colorless viscous liquid . It can be used to synthesize pharmaceutical compounds such as diuretics .
Synthesis Analysis
While specific synthesis methods for 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol were not found, related compounds such as diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro decane-3,4-dicarboxylate and 8-(CYCLOPROPYLIDENEMETHYL)-7,9-DIMETHYL-1,4-DIOXASPIRO[4.5]DECAN-8-OL have been synthesized and studied.Molecular Structure Analysis
The molecular formula of 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol is C10H18O3 . The compound has a molecular weight of 186.25 g/mol . The InChI string representation of the molecule is InChI=1S/C10H18O3/c1-9(2)7-10(4-3-8(9)11)12-5-6-13-10/h8,11H,3-7H2,1-2H3 .Physical And Chemical Properties Analysis
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol is a clear colorless viscous liquid . It has a molecular weight of 186.25 g/mol , and its molecular formula is C10H18O3 . The compound has a topological polar surface area of 38.7 Ų .Wissenschaftliche Forschungsanwendungen
Synthetic Intermediate
1,4-Dioxaspiro[4.5]decan-8-one, a related compound, serves as a bifunctional synthetic intermediate widely used in the synthesis of organic chemicals such as pharmaceutical intermediates, liquid crystals, and insecticides. It is synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane using selective deketalization in acidic solution, optimizing the reaction conditions for improved yield and reduced reaction time (Zhang Feng-bao, 2006).
Stereochemistry and Elimination Reactions
Research on simple spiroketals, including 1,6-dioxaspiro[4.5]decane, has contributed to understanding stereochemistry and elimination reactions. Bromination and subsequent dehydrobromination of these compounds have been explored, providing insights into synthesizing α-bromine-containing spiroketal metabolites like obtusin and neoobtusin (E. Lawson et al., 1993).
Pheromone Synthesis
The synthesis of stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, a pheromone produced by bees, has been achieved, starting from ethyl (S)-lactate and dimethyl (S)-malate. This work contributes to the field of pheromone synthesis and understanding insect communication (K. Mori & M. Ikunaka, 1984).
Enantiomerically Pure Compounds
A new approach for synthesizing enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes has been described. This method is significant for constructing complex spiroacetal systems, contributing to the development of new materials and pharmaceuticals (B. D. Schwartz et al., 2005).
Carbo(hetero)cyclospirobutanoic Lactones
Research on carbo(hetero)cyclospirobutanoic lactones has led to the synthesis of new derivatives, including 7,7-dimethyl-1,8-dioxaspiro[4.5]decan-3,4-dicarboxylic acids. These compounds have potential applications in various fields, including organic synthesis and material science (A. Kuroyan et al., 1995).
Eigenschaften
IUPAC Name |
7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-9(2)7-10(4-3-8(9)11)12-5-6-13-10/h8,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWPLAXPMWMSQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCC1O)OCCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

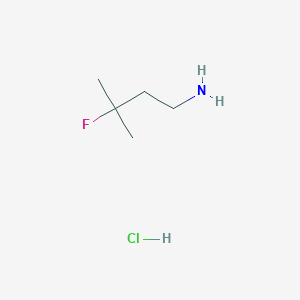
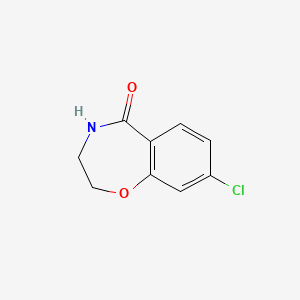
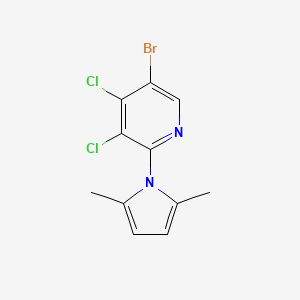
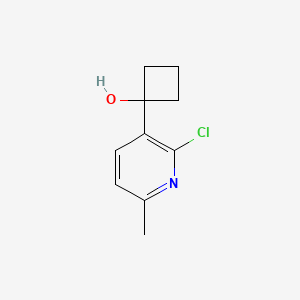
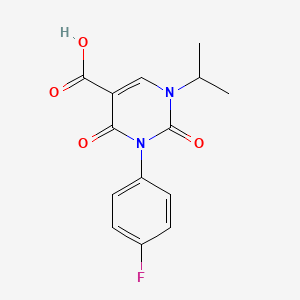
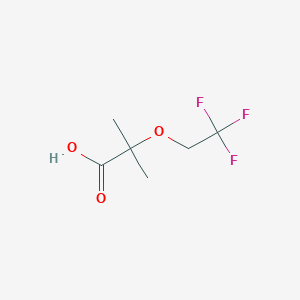
![5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1406421.png)
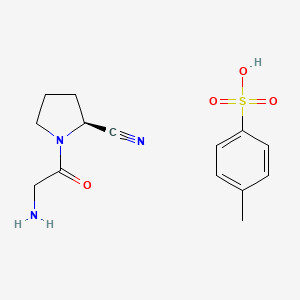
![[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol](/img/structure/B1406423.png)
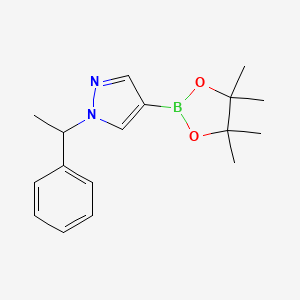
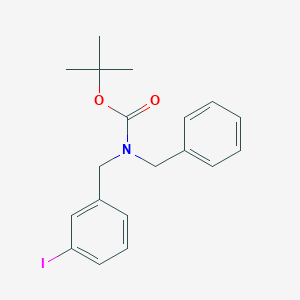
![2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1406428.png)
